(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a thiophene-substituted piperidine ring. Such compounds are often of interest due to their potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multistep reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid, followed by further functionalization to introduce the thiophene and piperidine moieties . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Bromine, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the imidazo[1,2-a]pyridine ring can yield 3-bromo-2-methylimidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the thiophene and piperidine substituents.
Zolpidem: Contains an imidazo[1,2-a]pyridine moiety and is used as a medication for insomnia.
Saripidem: Another imidazo[1,2-a]pyridine derivative with sedative and anxiolytic properties.
Uniqueness
(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to its combination of the imidazo[1,2-a]pyridine and thiophene-substituted piperidine rings
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-17(21-9-3-2-6-16(21)19-13)18(22)20-10-7-14(8-11-20)15-5-4-12-23-15/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWBTVPWBZRZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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